N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole group at position 6 and a 4-methyl-1,2,5-oxadiazole (furazan) moiety at position 3 via a carboxamide linkage.
Properties
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8O2/c1-6-9(17-20-16-6)13-10(19)7-2-3-8(15-14-7)18-5-11-4-12-18/h2-5H,1H3,(H,13,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUPEQATQCNQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole and triazole moiety. This structural diversity contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 246.24 g/mol.
Research indicates that compounds containing oxadiazole and triazole scaffolds often exhibit potent biological activities through various mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification in cancer cells .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens. The oxadiazole moiety is particularly noted for its effectiveness against bacterial strains .
- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its derivatives:
Case Study 1: Anticancer Potential
A study published in Medicinal Chemistry highlighted the anticancer potential of oxadiazole derivatives. The research focused on the ability of these compounds to inhibit telomerase activity in cancer cells, leading to reduced cell proliferation. This study found that specific modifications to the oxadiazole structure significantly enhanced anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized several derivatives of 1,2,4-triazoles linked to oxadiazoles and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics .
Case Study 3: Anti-inflammatory Action
A recent study explored the anti-inflammatory properties of oxadiazole-containing compounds by evaluating their effects on COX enzyme inhibition. The findings revealed that some derivatives displayed significant anti-inflammatory activity with minimal side effects compared to traditional NSAIDs .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles, including the compound of interest, exhibit significant antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitubercular Properties
The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In a study focused on synthesizing novel derivatives for enhanced efficacy, certain compounds demonstrated potent activity with IC50 values indicating their potential as new therapeutic agents for tuberculosis treatment . The molecular interactions and structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole moiety can enhance potency against resistant strains.
Fungicidal Activity
The compound has shown promise as a fungicide, particularly against plant pathogens. Studies have reported that oxadiazole derivatives can inhibit the growth of fungi responsible for crop diseases, thus contributing to agricultural productivity. The effectiveness of these compounds is attributed to their ability to disrupt fungal cell membranes and inhibit spore germination .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Containing Analogues
Compounds bearing the 1,2,4-triazole moiety, such as β-(1,2,4-triazol-1-yl)-L-alanine and β-(3-amino-1,2,4-triazol-1-yl)-L-alanine, are metabolites of fungicides (e.g., myclobutanil) and herbicides (e.g., 3-amino-1,2,4-triazole) . These analogues highlight the role of triazole in disrupting enzymatic pathways, such as cytochrome P450 inhibition in fungi. However, the target compound distinguishes itself through:
- Oxadiazole Substituent : The 4-methyl-1,2,5-oxadiazole group may improve metabolic stability relative to hydrolytically labile esters or amides in simpler triazole derivatives.
Pyridazine-Based Derivatives
The patented compound 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () shares structural similarities with the target molecule, including:
- Pyridazine Backbone : Facilitates binding to hydrophobic enzyme pockets.
- Triazole Substitution : Positioned to engage in hydrogen bonding or metal coordination.
Key Differences :
The absence of a deuterated methyl group may result in faster metabolic clearance compared to the deuterated analogue .
Hypothetical Activity Profile :
Physicochemical and Developmental Considerations
- Crystallinity : Unlike the patented compound in , which emphasizes crystalline forms for stability, the target compound’s 4-methyl-oxadiazole may favor amorphous solid dispersion, affecting shelf-life and formulation .
- Synthetic Accessibility : The oxadiazole ring likely requires cyclization of a nitrile oxide precursor, whereas triazole introduction may involve Huisgen cycloaddition or nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
